Cas no 1342697-73-7 (1-(3,3,3-trifluoropropyl)azetidin-3-amine)

1-(3,3,3-Trifluoropropyl)azetidin-3-amine is a fluorinated azetidine derivative with a primary amine functional group, offering unique reactivity and structural properties. The trifluoropropyl moiety enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and drug discovery. The strained azetidine ring contributes to conformational rigidity, which can improve binding affinity in bioactive molecules. The primary amine group allows for further derivatization, enabling its use as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its combination of fluorine substitution and a compact heterocyclic structure makes it particularly useful for optimizing physicochemical properties in lead compound development.
1-(3,3,3-trifluoropropyl)azetidin-3-amine structure
1342697-73-7 structure
Product Name:1-(3,3,3-trifluoropropyl)azetidin-3-amine
CAS No:1342697-73-7
MF:C6H11F3N2
MW:168.160151720047
MDL:MFCD20353711
CID:4585772
PubChem ID:64565127
Update Time:2025-06-11

1-(3,3,3-trifluoropropyl)azetidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3,3,3-trifluoropropyl)azetidin-3-amine
    • MDL: MFCD20353711
    • Inchi: 1S/C6H11F3N2/c7-6(8,9)1-2-11-3-5(10)4-11/h5H,1-4,10H2
    • InChI Key: SLAOJCJLHUAWQS-UHFFFAOYSA-N
    • SMILES: N1(CCC(F)(F)F)CC(N)C1

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Additional information on 1-(3,3,3-trifluoropropyl)azetidin-3-amine

Introduction to 1-(3,3,3-trifluoropropyl)azetidin-3-amine (CAS No. 1342697-73-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

1-(3,3,3-trifluoropropyl)azetidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1342697-73-7, is a fluorinated azetidine derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. The compound’s molecular framework, characterized by a trifluoropropyl substituent attached to an azetidine ring, imparts distinct physicochemical properties that make it a valuable scaffold for the development of novel therapeutic agents.

The trifluoropropyl group, a key structural element in this molecule, introduces fluorine atoms into the carbon chain, which are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. These attributes have positioned 1-(3,3,3-trifluoropropyl)azetidin-3-amine as a versatile building block for drug discovery initiatives targeting various diseases, including cancer and inflammatory disorders.

In recent years, the pharmaceutical industry has increasingly leveraged fluorinated compounds due to their ability to fine-tune drug properties. The incorporation of fluorine atoms can lead to increased lipophilicity, reduced susceptibility to enzymatic degradation, and improved oral bioavailability. These advantages have been extensively studied in the context of small-molecule inhibitors and biologics. For instance, fluorinated azetidine derivatives have been explored as potential kinase inhibitors, where the electron-withdrawing nature of fluorine atoms enhances interactions with protein active sites.

One of the most compelling aspects of 1-(3,3,3-trifluoropropyl)azetidin-3-amine is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel scaffolds that exhibit inhibitory activity against enzymes implicated in metabolic diseases. The trifluoropropyl moiety’s steric bulk and electronic effects contribute to selective binding interactions with target proteins, making it an attractive candidate for structure-based drug design.

Recent studies have highlighted the role of 1-(3,3,3-trifluoropropyl)azetidin-3-amine in modulating inflammatory pathways. In particular, its derivatives have been shown to interfere with the activity of cyclooxygenase (COX) enzymes, which are pivotal in the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX enzymes selectively, these compounds offer a potential therapeutic strategy for conditions like rheumatoid arthritis and inflammatory bowel disease.

The compound’s stability under physiological conditions is another critical factor contributing to its appeal in medicinal chemistry. The presence of fluorine atoms enhances resistance to hydrolysis and oxidation, ensuring prolonged biological activity. This stability is particularly advantageous in oral formulations where degradation during gastrointestinal transit could compromise efficacy.

Advances in computational chemistry have further accelerated the exploration of 1-(3,3,3-trifluoropropyl)azetidin-3-amine as a drug candidate. Molecular modeling studies have revealed insights into its binding mode with biological targets at an atomic level. These simulations have guided the optimization of its structure by predicting how modifications at specific positions can enhance potency or selectivity. For example, replacing hydrogen atoms on the azetidine ring with other functional groups has been shown to improve interactions with specific amino acid residues in protein binding pockets.

The synthesis of 1-(3,3,3-trifluoropropyl)azetidin-3-amine presents an interesting challenge due to the need for precise functionalization of the trifluoropropyl group. Modern synthetic methodologies have enabled efficient access to this compound through multi-step processes involving cross-coupling reactions and fluorination techniques. These methods ensure high yields and purity levels necessary for preclinical and clinical studies.

In conclusion,1-(3,3,3-trifluoropropyl)azetidin-3-amine (CAS No. 1342697-73-7) represents a promising compound in the realm of drug discovery. Its unique structural features offer a rich foundation for developing innovative therapeutics targeting various diseases. As research continues to uncover new applications for fluorinated azetidine derivatives,1-(3,3,3-trifluoropropyl)azetidin-3-amine is poised to play a pivotal role in shaping future medical interventions.

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